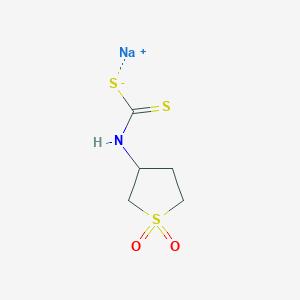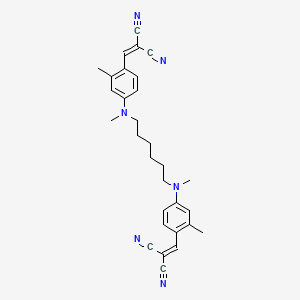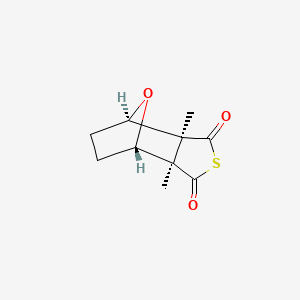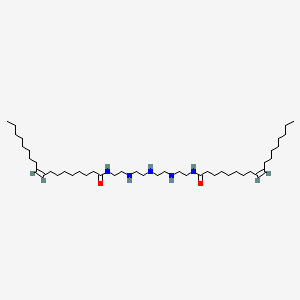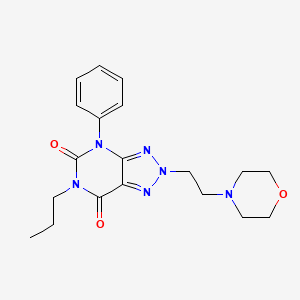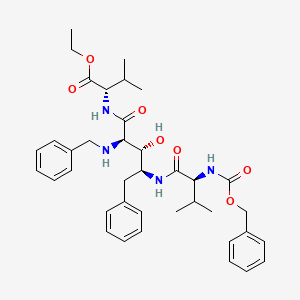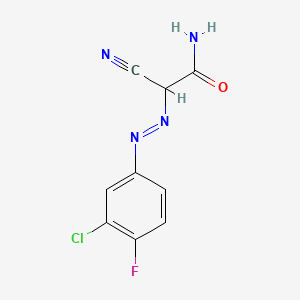
Antrodin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antrodin D is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, which is endemic to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antrodin D involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound. The specific reaction conditions, such as temperature, solvent, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Antrodia cinnamomea. The fermentation process is carefully controlled to ensure optimal growth conditions for the fungus, including pH, temperature, and nutrient supply. After fermentation, the mycelium is harvested, and this compound is extracted and purified using industrial-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Antrodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Scientific Research Applications
Antrodin D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.
Medicine: this compound has demonstrated anticancer properties, particularly against colorectal cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is explored for its potential use in developing functional foods and nutraceuticals due to its health-promoting properties.
Mechanism of Action
The mechanism of action of Antrodin D involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including the ROS/AKT/ERK/P38 pathway. This compound induces apoptosis in cancer cells by generating reactive oxygen species and activating the AKT and ERK pathways. Additionally, it inhibits the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
Comparison with Similar Compounds
Antrodin D is part of a class of compounds known as maleimide derivatives, which also includes Antrodin C and Antrodin B. These compounds share similar structures but differ in their specific functional groups and biological activities.
Antrodin C: Known for its potent anticancer properties, particularly against colorectal cancer and liver fibrosis.
Antrodin B: Exhibits anti-inflammatory and hepatoprotective activities.
This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
656832-04-1 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3S,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17-/m1/s1 |
InChI Key |
ZZKUVVFNFOKVQE-IAGOWNOFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Canonical SMILES |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


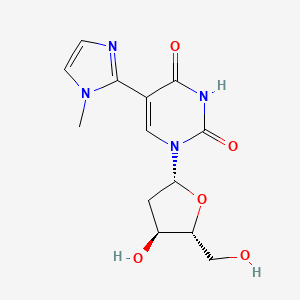

![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
